4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide
Description
4-Bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide is a heterocyclic carboxamide featuring a thiophene core substituted with a bromine atom at the 4-position and an N-linked 1-(furan-3-yl)propan-2-yl group.
Properties
IUPAC Name |
4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-8(4-9-2-3-16-6-9)14-12(15)11-5-10(13)7-17-11/h2-3,5-8H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBHAUIMJQAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Bromination: The thiophene ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4).
Amidation: The brominated thiophene is then reacted with a suitable amine, such as 1-(furan-3-yl)propan-2-amine, to form the carboxamide linkage. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan and thiophene rings can be oxidized or reduced using specific reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced furan or thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of thiophene and furan compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to 4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide have been tested against glioblastoma and breast cancer cells, demonstrating potential as anticancer agents .
- Antioxidant Properties : Research indicates that compounds containing furan and thiophene rings can act as antioxidants. The DPPH radical scavenging assay has been utilized to evaluate their antioxidant capacity, with some derivatives showing higher activity than standard antioxidants like ascorbic acid .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics:
- Conductive Polymers : Compounds like this compound can be incorporated into conductive polymers used in organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to facilitate charge transport is crucial for enhancing device performance .
Photovoltaic Applications
Research has indicated that thiophene-based compounds can improve the efficiency of organic photovoltaic cells. The incorporation of this compound into photovoltaic materials may lead to enhanced light absorption and charge separation, thereby increasing overall efficiency .
Data Tables
Case Study 1: Anticancer Activity
In a study published in RSC Advances, researchers synthesized several thiophene derivatives, including those based on the structure of this compound. These compounds were tested against human glioblastoma U-87 and MDA-MB-231 triple-negative breast cancer cell lines, revealing significant cytotoxicity, particularly against the U-87 cell line .
Case Study 2: Organic Electronics
A recent investigation into the use of thiophene derivatives in OLEDs demonstrated that incorporating this compound into polymer matrices improved charge mobility and light emission efficiency. This enhancement positions such compounds as viable candidates for next-generation electronic devices .
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound :
- Core : Thiophene-2-carboxamide.
- Substituents : 4-bromo, N-(1-(furan-3-yl)propan-2-yl).
Analogues :
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide (): Core: Thiophene-2-carboxamide. Substituents: 5-bromo, N-(4-methylpyridin-2-yl). Synthesis: Synthesized in 80% yield via TiCl₄-mediated coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine. Derivatives were further functionalized via Suzuki-Miyaura reactions (35–84% yields) .
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide () :
- Core : Benzamide.
- Substituents : 4-bromo, N-(5-methylpyrazol-3-yl).
- Activity : Highlighted for antibacterial efficacy, suggesting the pyrazole group enhances target binding .
N-(5-R-Benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides () :
Key Structural Differences :
- The target compound’s furan-propan-2-yl substituent contrasts with pyridine, pyrazole, or thiazole groups in analogues. Furan’s oxygen atom may alter electronic properties and hydrogen-bonding capacity compared to nitrogen-containing heterocycles.
- Bromine position (4- vs. 5-) on the thiophene ring may influence reactivity and steric interactions .
Antibacterial Activity :
- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide derivatives (): Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Klebsiella pneumoniae, E. coli), including drug-resistant strains. The 5-bromo-thiophene scaffold is critical for activity .
- The furan group may reduce potency compared to pyridine-based analogues due to decreased basicity .
Anticancer Activity :
- N-(5-R-Benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides (): Compound 5f (2,4-dichlorobenzyl-substituted) exhibited significant cytotoxic and cytostatic effects. The thiazole-benzyl group likely enhances cellular uptake or target affinity .
- Target Compound : The furan-propan-2-yl group may limit anticancer efficacy compared to thiazole derivatives, as furan rings are less commonly associated with cytotoxicity .
Pharmacological Considerations
- Solubility and Bioavailability : Pyridine and thiazole substituents () may improve aqueous solubility compared to the target compound’s furan group, which is more lipophilic.
Biological Activity
4-Bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
The molecular formula of this compound is C₁₂H₁₂BrN₁O₂S, with a molecular weight of 314.20 g/mol. The compound features a bromine atom, a furan ring, and a thiophene moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₁O₂S |
| Molecular Weight | 314.20 g/mol |
| CAS Number | 1798619-46-1 |
Synthesis
The synthesis of this compound typically involves multiple steps including bromination, coupling reactions, and formation of the carboxamide group. A common method includes:
- Bromination : The furan derivative is brominated using bromine or N-bromosuccinimide (NBS).
- Coupling Reaction : The brominated furan is coupled with a thiophene derivative via palladium-catalyzed cross-coupling reactions.
- Formation of Carboxamide : The final step involves the introduction of the carboxamide group through reaction with appropriate amines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various clinically isolated drug-resistant bacteria. For instance, one study reported its effectiveness against Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus with notable minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Acinetobacter baumannii | 0.5 |
| Klebsiella pneumoniae | 1.0 |
| Enterobacter cloacae | 0.75 |
| Staphylococcus aureus | 0.25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.11 to 5.51 µM, suggesting significant potency compared to reference compounds like doxorubicin .
Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.11 |
| HCT-116 | 0.19 |
| PC-3 | 0.25 |
| A549 | 0.76 |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within bacterial cells and cancer cells. It may inhibit key enzymes or disrupt cellular pathways critical for growth and survival.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the compound's efficacy against drug-resistant strains of bacteria, revealing that it could significantly inhibit bacterial growth at low concentrations, particularly against NDM-positive A. baumannii .
- Anticancer Evaluation : Another study focused on the anticancer properties of the compound, demonstrating that it could induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide?
Answer:
The compound is synthesized via a multi-step approach:
Thiophene Core Formation : Use Gewald or Paal–Knorr reactions to construct the thiophene ring .
Bromination : Introduce the bromine substituent at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–5°C) to avoid over-bromination .
Amide Coupling : React the brominated thiophene-2-carboxylic acid with 1-(furan-3-yl)propan-2-amine via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) .
Key validation: Confirm purity (>95%) via HPLC and structural integrity via H/C NMR .
Advanced: How can regioselective bromination of the thiophene ring be optimized to avoid competing side reactions?
Answer:
Regioselectivity is influenced by:
- Solvent Polarity : Non-polar solvents (e.g., CCl) favor electrophilic substitution at the 4-position due to reduced solvation of the brominating agent .
- Catalysts : Lewis acids like FeCl direct bromination to electron-rich positions; however, excess catalyst may lead to di-bromination .
- Temperature Control : Maintaining sub-10°C minimizes radical pathways that cause random bromination .
Data contradiction note: Some studies report competing 5-bromination in polar aprotic solvents; resolve via TLC monitoring .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H NMR identifies furan protons (δ 6.3–7.1 ppm) and thiophene protons (δ 7.2–7.8 ppm). C NMR confirms the carboxamide carbonyl (δ ~165 ppm) .
- IR : Stretching frequencies at ~1680 cm (amide C=O) and 650 cm (C-Br) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 356.02) .
Advanced: How does the furan-thiophene hybrid structure influence biological activity?
Answer:
The furan and thiophene moieties synergistically enhance:
- Lipophilicity : Improves membrane permeability, critical for CNS-targeted agents .
- Electron Density : Furan’s oxygen lone pairs facilitate π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
- Metabolic Stability : Thiophene’s sulfur resists oxidative degradation compared to benzene .
Case study: Analogous compounds show IC values <10 µM against cancer cell lines via tubulin inhibition .
Basic: What are the primary stability concerns for this compound under storage conditions?
Answer:
- Hydrolysis : The amide bond degrades in acidic/basic conditions. Store in inert atmospheres (N) at −20°C .
- Light Sensitivity : Bromine substituents undergo photolytic cleavage; use amber vials .
- Moisture : Hygroscopicity accelerates decomposition; lyophilize and use desiccants .
Advanced: How can conflicting bioactivity data from different assays be resolved?
Answer:
- Orthogonal Assays : Compare results from MTT (cytotoxicity) and SPR (target binding) to distinguish false positives .
- Solvent Controls : DMSO >1% may artifactually inhibit enzymes; use vehicle-matched controls .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may skew parent compound activity .
Basic: What computational tools predict the compound’s pharmacokinetics?
Answer:
- SwissADME : Estimates logP (~3.2), indicating moderate blood-brain barrier penetration .
- pkCSM : Predicts moderate hepatic clearance (CL ~15 mL/min/kg) and CYP3A4-mediated metabolism .
- Molecular Docking (AutoDock Vina) : Models interactions with targets like COX-2 (binding energy <−8 kcal/mol) .
Advanced: What strategies improve selectivity for off-target vs. on-target binding?
Answer:
- Fragment-Based Design : Replace the furan with isosteres (e.g., thiophene) to reduce off-target kinase binding .
- Proteomic Profiling : Use affinity chromatography-MS to identify unintended protein interactors .
- Dynamic Pharmacophore Models : Adjust substituent steric bulk to exclude off-target pockets .
Basic: How is the compound’s purity validated before biological testing?
Answer:
- HPLC : Use a C18 column (ACN:HO gradient) with UV detection at 254 nm; retention time ±0.2 min .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (deviation <0.4%) .
- Melting Point : Sharp mp (e.g., 142–144°C) indicates homogeneity .
Advanced: What in silico methods guide derivative design for enhanced potency?
Answer:
- QSAR Models : Train on datasets (IC, logP) to predict bioactivity of bromine-to-iodine substitutions .
- Free Energy Perturbation (FEP) : Simulates ΔΔG for substituent effects on binding affinity .
- ADMET Optimization : Prioritize derivatives with lower predicted hERG liability (e.g., Schrödinger QikProp) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
